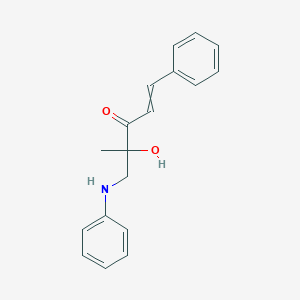
5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is an organic compound with a complex structure that includes an aniline group, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable ketone, followed by hydroxylation and methylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aniline group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxyl and aniline groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
- 4-Hydroxy-4-methyl-1-phenylpent-1-en-3-one
- 5-Phenylpent-1-en-3-one
- 4-Methyl-1-phenylpent-1-en-3-one
Comparison: 5-Anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of reactions and applications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
63934-22-5 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
5-anilino-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H19NO2/c1-18(21,14-19-16-10-6-3-7-11-16)17(20)13-12-15-8-4-2-5-9-15/h2-13,19,21H,14H2,1H3 |
InChI Key |
JSBIVCOTTACEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)(C(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















